molecular formula C22H27N3O5S B14970074 N-[2-(butan-2-ylcarbamoyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-[2-(butan-2-ylcarbamoyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B14970074
M. Wt: 445.5 g/mol
InChI Key: NYMZKFFEFDGROB-UHFFFAOYSA-N
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Description

N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a benzoxazepine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazepine ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Benzoxazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as ortho-aminophenols and haloalkylamines.

    Functionalization: Introduction of the butan-2-yl carbamoyl and methanesulfonyl groups can be carried out using reagents like butan-2-yl isocyanate and methanesulfonyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to modify specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace certain groups with others, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s benzoxazepine core is of interest for developing new therapeutic agents, particularly for neurological and psychiatric disorders.

    Pharmaceuticals: It may serve as a lead compound for drug development, targeting specific biological pathways.

    Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, such as enzymes and receptors.

    Industrial Applications: Potential use in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE
  • N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE

Uniqueness

The uniqueness of N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific functional groups and the benzoxazepine core, which confer distinct biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H27N3O5S

Molecular Weight

445.5 g/mol

IUPAC Name

N-[2-(butan-2-ylcarbamoyl)phenyl]-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C22H27N3O5S/c1-4-15(2)23-21(26)16-9-5-6-10-17(16)24-22(27)20-13-14-25(31(3,28)29)18-11-7-8-12-19(18)30-20/h5-12,15,20H,4,13-14H2,1-3H3,(H,23,26)(H,24,27)

InChI Key

NYMZKFFEFDGROB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C

Origin of Product

United States

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